2-Chloro-6-ethynylnaphthalene
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Overview
Description
2-Chloro-6-ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₇Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethynyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-ethynylnaphthalene can be synthesized through various synthetic routes. One common method involves the halogenation of 6-ethynylnaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-chloronaphthalene is coupled with an ethynylboronic acid derivative. This reaction is performed in the presence of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethynylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, ozone), solvents (water, acetone).
Reduction: Hydrogen gas, hydrogenation catalysts (palladium on carbon, nickel).
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
Scientific Research Applications
2-Chloro-6-ethynylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethynylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved are determined by the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloronaphthalene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
6-Ethynylnaphthalene:
2-Bromo-6-ethynylnaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in reactions.
Uniqueness
2-Chloro-6-ethynylnaphthalene is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-chloro-6-ethynylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCDQUXBIMZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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